Dibenzylbis(lauroyloxy)stannane

Description

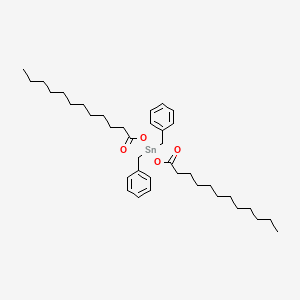

The compound Dibenzylbis(lauroyloxy)stannane is an organotin derivative characterized by benzyl groups and lauroyloxy ligands bonded to a central tin atom. While specific data on this compound are absent in the provided evidence, comparisons can be drawn to structurally analogous organotin compounds, such as Dibutylbis(lauroyloxy)stannane and Dioctylbis(stearoyloxy)stannane, which share similar ligand frameworks but differ in alkyl/aryl substituents and acyloxy chain lengths. This article synthesizes data from authoritative sources to highlight key differences in physicochemical properties, safety profiles, and regulatory aspects.

Properties

CAS No. |

17578-54-0 |

|---|---|

Molecular Formula |

C38H60O4Sn |

Molecular Weight |

699.6 g/mol |

IUPAC Name |

dibenzyltin(2+);dodecanoate |

InChI |

InChI=1S/2C12H24O2.2C7H7.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-7-5-3-2-4-6-7;/h2*2-11H2,1H3,(H,13,14);2*2-6H,1H2;/q;;;;+2/p-2 |

InChI Key |

LVIAVDPYLHRLNQ-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].C1=CC=C(C=C1)C[Sn+2]CC2=CC=CC=C2 |

Other CAS No. |

17578-54-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzylbis(lauroyloxy)stannane typically involves the reaction of dibenzylstannane with lauric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dibenzylbis(lauroyloxy)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.

Reduction: Reduction reactions can convert this compound to its corresponding hydrides.

Substitution: The compound can participate in substitution reactions, where the lauroyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

Oxidation: Organotin oxides and hydroxides.

Reduction: Organotin hydrides.

Substitution: Various substituted organotin compounds, depending on the nucleophile used.

Scientific Research Applications

Dibenzylbis(lauroyloxy)stannane has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers, adhesives, and coatings due to its catalytic properties.

Mechanism of Action

The mechanism of action of Dibenzylbis(lauroyloxy)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, disrupting their normal function. In catalytic applications, it facilitates the formation and breaking of chemical bonds through its Lewis acidic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the tin atom (benzyl, butyl, or octyl) and acyloxy ligands (lauroyl or stearoyl) significantly influence molecular weight, stability, and applications.

Table 1: Comparative Physicochemical Data

Key Observations :

- Dibutylbis(lauroyloxy)stannane has the highest molar mass (631.55 g/mol) due to its longer lauroyl chains compared to the hexanoyl variant in Dibutylbis[(1-oxohexyl)oxy]stannane (463.24 g/mol) .

- The octyl substituents in Dioctylbis(stearoyloxy)stannane likely enhance lipophilicity but reduce reactivity compared to butyl or benzyl groups .

Table 2: Acute Exposure Guidelines (PAC Values)

| Compound | PAC-1 (mg/m³) | PAC-2 (mg/m³) | PAC-3 (mg/m³) | Regulatory Sources |

|---|---|---|---|---|

| Dibutylbis(lauroyloxy)stannane | 1.1 | 8 | 48 | U.S. EPA, OSHA |

Key Findings :

- PAC-3 values (48 mg/m³) indicate severe respiratory irritation at high concentrations, necessitating strict workplace controls .

- Regulatory frameworks, including the U.S. EPA’s Title III and OSHA’s Process Safety Management, classify this compound as hazardous .

Contrasts :

- Dibutylbis[(1-oxohexyl)oxy]stannane (CAS 19704-60-0) lacks reported safety data, highlighting gaps in toxicity profiling for shorter acyloxy variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.